Nota-fapi-46

Description

Biological Significance of Fibroblast Activation Protein in Disease Contexts

Fibroblast Activation Protein, or FAP, is a type II transmembrane serine protease that is minimally expressed in healthy adult tissues. nih.gov Its expression, however, is significantly upregulated in environments of active tissue remodeling. imrpress.com This makes it a key player in various pathological conditions.

In oncology, FAP is abundantly present on the surface of cancer-associated fibroblasts (CAFs), which are a major component of the tumor microenvironment in over 90% of epithelial carcinomas, including breast, colorectal, lung, and pancreatic cancers. nih.govfrontiersin.orgnih.gov The presence of FAP is often linked with a poorer prognosis as it contributes to tumor growth, invasion, and the remodeling of the extracellular matrix. snmjournals.orgnih.gov FAP's enzymatic activity, which includes both dipeptidyl peptidase and endopeptidase functions, allows it to degrade components of the extracellular matrix like type I collagen. frontiersin.org

Beyond cancer, FAP is also implicated in a range of non-malignant diseases characterized by fibrosis and inflammation. researchgate.net Elevated FAP expression is noted in conditions such as liver fibrosis, arthritis, and atherosclerosis. nih.govfrontiersin.org This restricted expression pattern in diseased tissues versus healthy ones makes FAP an attractive and highly selective target for both diagnostic imaging and therapeutic intervention. snmjournals.org

Historical Development of FAP-Targeting Agents

The journey to target FAP began with its identification as a unique cell surface antigen. Wolfgang Rettig first described FAP in 1986. nih.gov The development of agents to target FAP has since evolved significantly.

Initial efforts focused on small-molecule inhibitors. One of the early, non-selective inhibitors was Talabostat (PT-100). nih.gov The field advanced with the optimization of pyrrolidine-based compounds, which showed greater selectivity for FAP. nih.gov A significant breakthrough came with the development of N-acylated Gly-(2-cyano)pyrrolidines, which demonstrated specific recognition of FAP. nih.gov

The modern era of FAP-targeting agents for nuclear medicine began in 2018 with the introduction of quinoline-based FAP inhibitors, leading to the creation of the first FAPI radiotracers, FAPI-01 and FAPI-02. snmjournals.orgnih.gov These were designed to carry radioisotopes for imaging and therapy. Subsequent research led to the development of improved derivatives, such as FAPI-04, which showed better stability and higher affinity for FAP. researchgate.netnih.govmdpi.com This progression aimed to enhance tumor retention time, a crucial factor for effective therapy. nih.govsnmjournals.org This continuous optimization of the quinoline (B57606) scaffold ultimately led to the development of FAPI-46. nih.gov

Table 1: Key Milestones in FAP Inhibitor Development

| Year | Development | Significance |

|---|---|---|

| 1986 | Discovery of Fibroblast Activation Protein (FAP) nih.gov | Identified FAP as a unique antigen on reactive stromal fibroblasts. |

| 2005 | Evaluation of Talabostat (PT-100) nih.gov | An early, non-selective inhibitor of FAP and other peptidases. |

| 2012 | Identification of N-acylated Gly-(2-cyano)pyrrolidines nih.gov | Development of compounds with more specific recognition of FAP. |

| 2018 | Introduction of FAPI-02 and FAPI-04 snmjournals.orgresearchgate.netnih.gov | Quinoline-based radiotracers developed for theranostic applications. |

| 2019 | Development of FAPI-46 nih.gov | An optimized derivative with improved tumor retention and pharmacokinetics. |

Overview of FAPI-46 as a Key FAP Inhibitor Scaffold

FAPI-46 is a quinoline-based FAP inhibitor that represents a significant advancement in the design of FAP-targeting agents. medchemexpress.commedchemexpress.com It was developed through the chemical modification of its predecessor, FAPI-04, with the goal of improving pharmacokinetic properties for theranostic (a combination of therapeutic and diagnostic) applications. nih.gov While FAPI-04 was a promising agent, FAPI-46 was engineered to have enhanced tumor uptake and retention. nih.govmdpi.com

Structurally, FAPI-46 is based on the N-(4-quinolinoyl)-Gly-(2-cyanopyrrolidine) scaffold. researchgate.net Compared to FAPI-04, FAPI-46 features a modified linker component connecting the targeting molecule to the chelator, which is a molecule that binds to a radioisotope. nih.gov This modification, while slightly lowering the binding affinity to FAP compared to FAPI-04, resulted in more favorable in vivo characteristics. nih.gov Preclinical studies demonstrated that radiolabeled FAPI-46 showed lower uptake in healthy organs and higher tumor-to-background ratios, making it a superior candidate for delivering therapeutic radiation to tumors while minimizing damage to healthy tissue. nih.govnih.gov

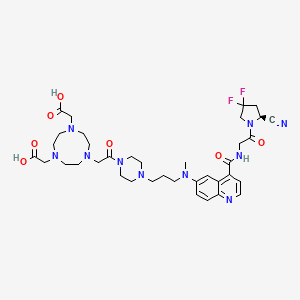

The FAPI-46 scaffold serves as a versatile platform for further chemical modifications. One such modification is the conjugation with a NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) chelator, resulting in the compound NOTA-FAPI-46 . This alteration is significant because the NOTA chelator facilitates radiolabeling with different isotopes than the DOTA chelator typically used in the original FAPI-46. mdpi.com For instance, NOTA allows for efficient labeling with Fluorine-18 (¹⁸F), a widely used positron-emitting radionuclide in PET imaging. nih.gov The development of this compound and other similar derivatives expands the applicability and versatility of the FAPI-46 scaffold in nuclear medicine and oncology research. researchgate.netnih.govresearchgate.net

Table 2: Comparative Properties of FAPI-04 and FAPI-46

| Feature | FAPI-04 | FAPI-46 | Reference |

|---|---|---|---|

| Development | Earlier generation quinoline-based FAPI | Optimized derivative of FAPI-04 | nih.govnih.gov |

| Tumor Retention | Shorter retention, with about 50% washout from tumors after 3 hours | Improved tumor retention and slower clearance from cells | nih.govmdpi.com |

| Tumor-to-Background Ratio | High contrast | Higher tumor-to-background ratios compared to FAPI-04 | nih.gov |

| Pharmacokinetics | Rapid clearance | Lower uptake in most healthy organs, leading to improved imaging contrast | nih.govnih.gov |

Properties

Molecular Formula |

C37H50F2N10O7 |

|---|---|

Molecular Weight |

784.9 g/mol |

IUPAC Name |

2-[4-(carboxymethyl)-7-[2-[4-[3-[[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]-methylamino]propyl]piperazin-1-yl]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetic acid |

InChI |

InChI=1S/C37H50F2N10O7/c1-43(27-3-4-31-30(19-27)29(5-6-41-31)36(56)42-22-32(50)49-26-37(38,39)20-28(49)21-40)7-2-8-44-15-17-48(18-16-44)33(51)23-45-9-11-46(24-34(52)53)13-14-47(12-10-45)25-35(54)55/h3-6,19,28H,2,7-18,20,22-26H2,1H3,(H,42,56)(H,52,53)(H,54,55)/t28-/m0/s1 |

InChI Key |

APILFOLSMKOIDY-NDEPHWFRSA-N |

Isomeric SMILES |

CN(CCCN1CCN(CC1)C(=O)CN2CCN(CCN(CC2)CC(=O)O)CC(=O)O)C3=CC4=C(C=CN=C4C=C3)C(=O)NCC(=O)N5CC(C[C@H]5C#N)(F)F |

Canonical SMILES |

CN(CCCN1CCN(CC1)C(=O)CN2CCN(CCN(CC2)CC(=O)O)CC(=O)O)C3=CC4=C(C=CN=C4C=C3)C(=O)NCC(=O)N5CC(CC5C#N)(F)F |

Origin of Product |

United States |

Synthetic Strategies and Precursor Chemistry for Fapi 46

Rational Design of the FAPI-46 Quinoline-Based Core

The development of FAPI-46 stemmed from a rational design approach aimed at optimizing previously developed FAP inhibitors. snmjournals.org FAPIs are built upon a quinoline-based scaffold, which is crucial for their inhibitory action against the FAP enzyme. nih.govresearchgate.net The design process for FAPI-46 was an evolution from earlier compounds such as FAPI-02 and FAPI-04. nih.govuwa.edu.auuq.edu.au While these initial tracers showed promise, researchers sought to enhance their properties for better clinical utility.

The key objectives of the molecular design modifications that led to FAPI-46 included:

Improved Pharmacokinetics: Fine-tuning the molecule to achieve better distribution in the body and faster clearance from non-target tissues.

Enhanced Tumor Retention: Modifying the structure to increase the time the tracer remains bound to FAP in the tumor, which is critical for both high-quality imaging and effective therapeutic applications. nih.govuwa.edu.auuq.edu.au

Higher Image Contrast: Optimizing the tumor-to-background ratio to produce clearer and more definitive PET images. nih.govuwa.edu.auuq.edu.au

Studies comparing FAPI-46 to its predecessors confirm the success of this rational design approach, demonstrating that [68Ga]Ga-FAPI-46 provides improved tumor retention and higher contrast images. nih.govuwa.edu.auuq.edu.au The core structure includes a chelator, such as DOTA, which is conjugated to the FAPI-46 molecule to securely bind the radioisotope, in this case, Gallium-68 (B1239309). fortunejournals.com

Conventional Chemical Synthesis Methodologies for FAPI-46 Precursors

Before the widespread adoption of automated synthesis modules, the radiolabeling of FAPI-46 was performed using manual or "conventional" methods. nih.govuwa.edu.auuq.edu.au This process, while effective, requires meticulous handling by skilled radiochemists.

A typical manual radiolabeling procedure for [68Ga]Ga-FAPI-46 involves several key steps:

pH Adjustment: A solution of the FAPI-46 precursor (typically 20-50 nmol) is mixed with a Gallium-68 ([68Ga]GaCl3) solution. dosisoft.com The pH of this mixture is carefully adjusted to a range of 3.3 to 4.5 using a buffer, most commonly sodium acetate (B1210297). dosisoft.comnih.gov

Heating: The reaction mixture is heated to a high temperature, typically 95°C, for a duration of 10 to 20 minutes to facilitate the chelation of the Gallium-68 by the DOTA moiety on the FAPI-46 precursor. snmjournals.orgdosisoft.com

Purification: Following the reaction, the crude product is purified to remove unreacted [68Ga]GaCl3 and other impurities. This is accomplished using solid-phase extraction (SPE), commonly with an Oasis HLB or C18 cartridge. researchgate.netdosisoft.com The purified [68Ga]Ga-FAPI-46 is then eluted using ethanol (B145695) and prepared for quality control testing. dosisoft.com

While fundamental to the initial development, these manual methods have largely been superseded by automated protocols to enhance reproducibility, radiation safety, and compliance with Good Manufacturing Practices (GMP). snmjournals.orgnih.gov

Automated Synthesis Protocols and Optimization for FAPI-46 Production

The increasing clinical demand for [68Ga]Ga-FAPI-46 has driven the development of robust and efficient automated synthesis protocols. frontiersin.orgnih.govmdpi.com Automation simplifies the process, shortens synthesis time, and ensures a consistent, high-quality product suitable for clinical use. nih.govnih.gov

Numerous commercially available automated synthesis platforms have been successfully adapted for the production of [68Ga]Ga-FAPI-46. These modules integrate the steps of radioisotope elution, labeling, and purification into a single, computer-controlled process. The use of pre-packaged, single-use cassettes and reagent kits further simplifies the workflow and ensures sterility. nih.govsnmjournals.orgmdpi.com

Research has demonstrated successful and GMP-compliant synthesis of [68Ga]Ga-FAPI-46 on a variety of synthesizers. nih.govmdpi.comnih.gov

**

Table 1: Comparison of Automated Synthesis Modules for [68Ga]Ga-FAPI-46 Production

| Synthesis Module | Key Features/Findings | Radiochemical Yield (Decay Corrected) | Synthesis Time | Reference(s) |

|---|---|---|---|---|

| iPHASE MultiSyn | Optimized protocol using Strata X SPE cartridge for purification. | 89.8 ± 4.8% | 25 min | jove.com, uwa.edu.au |

| Scintomics GRP | Uses dedicated cassettes without modification; elutes from two generators. | 72.6 ± 4.9% | Not specified | mdpi.com |

| Trasis miniAllinOne | Features a prepurification step allowing for multiple generator elutions. | >89% | Not specified | frontiersin.org, nih.gov |

| Trasis EasyOne | Simplified synthesis without pre-purification of generator eluate. | ~92.5% | 12 min | nih.gov, nih.gov |

| Synthra GaSy | Utilizes a customized synthesis template and single-use cassette. | ~92.5% | 12 min | nih.gov, nih.gov |

| Scintomics GallElut | Employs a fixed tubing system. | ~92.5% | 12 min | nih.gov, nih.gov |

| Modular-Lab PharmTracer | Optimized for scale-up using two generators. | 91.1 ± 3.4% | 15 min (heating) | nih.gov |

| GAIA® Synthesizer | Method designed for GMP-compliant production in clinical research. | Not specified | Not specified | nih.gov, semanticscholar.org |

To maximize the radiochemical yield and purity of [68Ga]Ga-FAPI-46, extensive optimization of the synthesis parameters is crucial. Studies have systematically evaluated various factors to establish the most efficient and robust protocols. fortunejournals.comnih.govsnmjournals.org

Key optimized parameters include:

Precursor Loading: The amount of the FAPI-46 precursor is a critical variable. While some protocols use 50 µg to ensure a high labeling yield nih.govfrontiersin.orgresearchgate.net, others have successfully scaled down the amount to as low as 20-40 µg, which is important for achieving high molar activity. fortunejournals.comnih.govfortunejournals.com

Reaction Buffer and pH: The reaction is typically buffered to a pH between 3.5 and 4.5. jove.com Both sodium acetate and HEPES buffers have been used successfully, though sodium acetate is sometimes preferred for regulatory reasons. nih.govnih.govresearchgate.net Ascorbic acid is often added as a radical scavenger to prevent radiolysis. nih.govnih.gov

Temperature and Time: The optimal heating temperature and duration vary between synthesis modules. Common conditions include heating at 90-125°C for a period ranging from 4 to 15 minutes. nih.govnih.govmdpi.com

Purification Cartridges: The choice of SPE cartridge for purification impacts the final product's purity. Various cartridges, including C18 and strong cation exchange (SCX) types, have been evaluated, with SCX cartridges being particularly useful for pre-purification of the generator eluate. frontiersin.orgnih.govmdpi.comjove.com

**

Table 2: Optimized Reaction Parameters for Automated [68Ga]Ga-FAPI-46 Synthesis

| Parameter | Optimized Range/Value | Purpose | Reference(s) |

|---|---|---|---|

| Precursor Amount | 20 - 50 µg | To achieve high yield and desired molar activity. | nih.gov, fortunejournals.com, fortunejournals.com, researchgate.net |

| Buffer | Sodium Acetate or HEPES | Maintain optimal pH for labeling reaction. | nih.gov, nih.gov, researchgate.net |

| pH | 3.5 - 4.5 | Facilitate efficient 68Ga chelation. | jove.com, nih.gov, fortunejournals.com |

| Reaction Temperature | 90°C - 125°C | Drive the labeling reaction to completion. | nih.gov, mdpi.com, nih.gov |

| Reaction Time | 4 - 15 min | Ensure complete incorporation of 68Ga. | nih.gov, mdpi.com, nih.gov |

| Purification | C18 or SCX SPE Cartridges | Remove impurities and unreacted 68Ga. | jove.com, mdpi.com, frontiersin.org, nih.gov |

Rigorous quality control (QC) is mandatory to ensure the final [68Ga]Ga-FAPI-46 product is safe and effective for clinical use. All production batches must meet predefined specifications, which are often based on standards from the European Pharmacopoeia. nih.govnih.govnih.gov

The primary QC tests performed on the final product include:

Radiochemical Purity (RCP): This is the most critical parameter, measuring the percentage of the radioactivity that is associated with the desired compound, [68Ga]Ga-FAPI-46. It is determined using radio-High-Performance Liquid Chromatography (radio-HPLC) and radio-Thin-Layer Chromatography (radio-TLC). The acceptance criterion is typically >95%. nih.govsnmjournals.orgnih.gov Automated syntheses consistently report RCPs well above this limit, often exceeding 98-99%. nih.govnih.gov

Radiochemical Yield (RCY): This measures the efficiency of the synthesis process, calculated as the percentage of the initial radioactivity that is incorporated into the final purified product, corrected for radioactive decay. Yields typically range from 70% to over 90%. nih.govmdpi.com

Stability: The stability of the final product is assessed over time to ensure it remains pure until it is administered. [68Ga]Ga-FAPI-46 has been shown to be stable for at least 3 hours after synthesis. nih.govjove.comresearchgate.net

Other Parameters: Additional tests include visual inspection for clarity, pH measurement of the final solution, sterility testing, and measurement of endotoxin (B1171834) levels and residual solvents to ensure the product is safe for injection. snmjournals.orgnih.govnih.gov

**

Table 3: Quality Control Specifications for [68Ga]Ga-FAPI-46

| Parameter | Method | Acceptance Criteria | Reference(s) |

|---|---|---|---|

| Appearance | Visual Inspection | Clear, colorless solution | nih.gov |

| pH | pH Meter/Strips | 3.5 - 5.0 (Varies by protocol) | snmjournals.org, nih.gov |

| Radiochemical Purity | radio-HPLC, radio-TLC | > 95% | nih.gov, snmjournals.org, nih.gov |

| Radionuclidic Purity | Gamma Spectroscopy | > 99.9% | snmjournals.org |

| Sterility | Incubation | Sterile | snmjournals.org, nih.gov, nih.gov |

| Bacterial Endotoxins | LAL Test | Within pharmacopoeial limits | snmjournals.org, nih.gov |

| Stability | radio-HPLC | RCP > 95% for at least 3 hours | jove.com, nih.gov, researchgate.net |

Radiochemistry and Radiopharmaceutical Development of Fapi 46 Variants

Radiolabeling Strategies with Positron Emitters

The versatility of the FAPI-46 structure, which incorporates a DOTA chelator, allows for straightforward labeling with a variety of metallic radionuclides. snmjournals.org This has facilitated the development of several diagnostic agents for PET imaging.

[⁶⁸Ga]Ga-FAPI-46 is a widely utilized FAPI radiotracer for PET imaging. nih.gov Its synthesis involves the chelation of Gallium-68 (B1239309) ([⁶⁸Ga]Ga³⁺) by the DOTA moiety integrated into the FAPI-46 precursor. The process is robust and has been adapted for both manual and automated synthesis platforms, increasing its accessibility for clinical use. nih.govnih.govtrasis.com

The radiosynthesis is typically performed by mixing the FAPI-46 precursor with a solution of [⁶⁸Ga]GaCl₃, which can be obtained from a ⁶⁸Ge/⁶⁸Ga generator or a cyclotron. nih.govnih.govd-nb.info The reaction is conducted in a buffered solution, often sodium acetate (B1210297) or an ascorbic acid buffer, to maintain an optimal pH between 3.3 and 4.5. nih.govnih.gov Heating the mixture, commonly at 90-95°C for 4 to 20 minutes, facilitates the complexation. nih.govd-nb.info

Purification of the final product, [⁶⁸Ga]Ga-FAPI-46, is crucial to remove unchelated ⁶⁸Ga and other impurities. This is typically achieved using solid-phase extraction (SPE) with cartridges such as C18 or Oasis Light HLB. nih.govd-nb.info Following purification, the product is formulated in a physiologically compatible solution, like saline, and sterile-filtered for clinical application. nih.gov

Automated synthesis modules have been developed to streamline this process, providing high radiochemical yields and purity under GMP-compliant conditions. nih.govtrasis.com For instance, fully automated processes can complete the synthesis, including purification and formulation, in as little as 12 minutes, achieving radiochemical purity of over 99% and decay-corrected yields of around 92.5%. trasis.comd-nb.info Recent advancements also include methods utilizing cyclotron-produced ⁶⁸Ga, which can yield over 40 mCi (>1480 MBq) of [⁶⁸Ga]Ga-FAPI-46 with high radiochemical purity (>95%) and low levels of Ga-66 and Ga-67 impurities. nih.gov

Interactive Table: Synthesis Parameters for [⁶⁸Ga]Ga-FAPI-46

| Parameter | Method 1 (Automated, Generator) d-nb.info | Method 2 (Manual, Generator) nih.gov | Method 3 (Automated, Cyclotron) nih.gov |

| ⁶⁸Ga Source | ⁶⁸Ge/⁶⁸Ga Generator | ⁶⁸Ge/⁶⁸Ga Generator | Cyclotron (liquid target) |

| Precursor Amount | 50 µg | 20 nmol | Not specified |

| Reaction Buffer | Not specified | Sodium Acetate / Ascorbic Acid | Not specified |

| Reaction Temp. | 90°C | 95°C | Not specified |

| Reaction Time | 4 min | 20 min | Not specified |

| Purification | C18 Sep-Pak cartridge | Oasis Light HLB SPE | CM cartridge |

| Total Time | 12 min | Not specified | Not specified |

| Yield (Decay Corr.) | ~92.5% | 89.8 ± 4.8% | > 40 mCi produced |

| Radiochem. Purity | >99.5% | Stable up to 3h | >95% |

Fluorine-18 (¹⁸F) offers advantages over ⁶⁸Ga due to its longer half-life (109.8 min vs. 68 min), lower positron energy, and large-scale production capability in cyclotrons. unimib.it For FAPI tracers, an effective ¹⁸F-labeling strategy involves the formation of a stable complex between aluminum monofluoride ([¹⁸F]AlF²⁺) and a NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) chelator. nih.gov

This method has been applied to create tracers like [¹⁸F]AlF-NOTA-FAPI, also referred to as [¹⁸F]AlF-FAPI-42. nih.gov The radiosynthesis involves reacting the NOTA-conjugated FAPI precursor with a mixture of [¹⁸F]fluoride and aluminum chloride at an acidic pH and elevated temperature. A manual synthesis of Al¹⁸F-NOTA-FAPI yielded a radiolabeling yield of 33.8 ± 3.2% with a radiochemical purity greater than 99%. researchgate.net While effective, this approach requires further optimization to increase labeling yields and molar activities for broader clinical translation. unimib.it

Researchers have also developed other NOTA-bearing FAPI derivatives, such as [¹⁸F]AlF-FAPI-74, which demonstrated favorable renal excretion and good tumor-to-background ratios in preclinical models. nih.gov The automated, GMP-compliant synthesis of [¹⁸F]AlF-FAPI-74 has been established, underscoring the clinical viability of this labeling approach. nih.gov

Carbon-11 (¹¹C) is a positron emitter with a short half-life (20.4 min), making it ideal for studies that may require multiple PET scans on the same day. mdpi.com Incorporating ¹¹C into a molecule without altering its physicochemical properties is a key advantage. mdpi.com For FAPI tracers, ¹¹C-labeling typically involves the methylation of a precursor molecule using ¹¹C-building blocks like [¹¹C]methyl iodide ([¹¹C]CH₃I). mdpi.com

To date, no ¹¹C-labeled FAPI-46 has been reported, but research has demonstrated the synthesis of other ¹¹C-labeled FAP inhibitors. nih.gov For example, ¹¹C-RJ1101 and ¹¹C-RJ1102 were synthesized by reacting phenolic hydroxyl precursors with [¹¹C]CH₃I. nih.gov The [¹¹C]CH₃I itself is generated from cyclotron-produced [¹¹C]CO₂. nih.gov This synthesis yielded the final tracers with radiochemical yields of 16-23% and radiochemical purities over 99%. nih.gov These ¹¹C-labeled FAPIs showed promising tumor uptake and retention in preclinical models, suggesting they are interesting candidates for clinical translation. nih.gov

Technetium-99m (⁹⁹ᵐTc): As SPECT imaging is more widely available and less costly than PET, developing ⁹⁹ᵐTc-labeled FAPIs is of great interest. snmjournals.orgsnmjournals.org Unlike radionuclides that can be chelated by DOTA, ⁹⁹ᵐTc requires specific chelators to be incorporated into the FAPI structure. nih.gov Strategies include using the ⁹⁹ᵐTc-tricarbonyl core, isonitrile groups, or HYNIC co-ligands. snmjournals.orgnih.gov

Several ⁹⁹ᵐTc-FAPI derivatives have been developed. One approach involved creating FAPI derivatives with an isonitrile group, which coordinates with ⁹⁹ᵐTc. nih.gov A derivative using a PEG4 linker, [⁹⁹ᵐTc][Tc-(CN-PEG₄-FAPI)₆]⁺, showed significantly higher tumor uptake (8.05 ± 1.48% ID/g) compared to a C₅ linker variant. nih.gov Another strategy produced ⁹⁹ᵐTc-labeled FAPI tracers with high affinity (IC₅₀ of 6.4–12.7 nM) and significant tumor uptake. snmjournals.org For example, [⁹⁹ᵐTc]Tc-FAPI-34 was successfully used for SPECT imaging in patients, with tumor accumulation correlating with PET imaging using [⁶⁸Ga]Ga-FAPI-46. nih.gov More recently, dimeric FAPI-46 derivatives labeled with ⁹⁹ᵐTc have shown very high tumor uptake in preclinical models (up to 26.58 ± 2.17% ID/g at 1 hour post-injection). nih.gov

Lead-203 (²⁰³Pb): The radionuclide pair Lead-203/Lead-212 represents a true "theranostic" pair, as they are isotopes of the same element. snmjournals.org ²⁰³Pb (half-life 2.16 days) emits photons suitable for SPECT imaging, while ²¹²Pb is an alpha/beta emitter for therapy. snmjournals.org This allows ²⁰³Pb to be used for imaging to predict the biodistribution and dosimetry of a ²¹²Pb-labeled therapeutic agent. snmjournals.orgnih.gov ²⁰³Pb can be produced in a cyclotron via the ²⁰⁵Tl(p,3n)²⁰³Pb reaction. snmjournals.org Robust methods for its production and purification have been developed to yield high-purity [²⁰³Pb]PbCl₂ suitable for radiolabeling studies. snmjournals.orgmitacs.ca Preclinical studies using ²⁰³Pb-labeled peptide conjugates have demonstrated its utility as an imaging surrogate for ²¹²Pb-based radiopharmaceuticals. researchgate.net

Radiolabeling Strategies with Therapeutic Radionuclides

The DOTA chelator on FAPI-46 is also ideal for complexing therapeutic radionuclides, enabling its use in targeted radionuclide therapy.

Lutetium-177 (¹⁷⁷Lu) is a medium-energy beta-emitter with a half-life of 6.73 days, making it well-suited for therapy. nih.govnih.gov Its co-emitted gamma photons also allow for imaging. parsisotope.com The radiosynthesis of [¹⁷⁷Lu]Lu-FAPI-46 involves incubating the FAPI-46 precursor with non-carrier-added [¹⁷⁷Lu]LuCl₃. nih.gov

The reaction is typically performed in an ascorbic acid buffer at a pH of around 4.5 and a temperature of 90-95°C for 20-30 minutes. nih.govnih.govresearchgate.net Studies have optimized this process for automated synthesis modules, allowing for the production of multiple patient doses from a single batch with high reproducibility. nih.gov Using an automated platform, [¹⁷⁷Lu]Lu-FAPI-46 has been produced with radiochemical yields of 86% ± 3 and a radiochemical purity of over 99%. nih.gov The precursor load has also been optimized, reducing it to as low as 9.7 µg/GBq while maintaining high quality and purity of the final product. nih.gov The resulting [¹⁷⁷Lu]Lu-FAPI-46 has shown stability for at least four days post-synthesis. nih.gov

Interactive Table: Synthesis Parameters for [¹⁷⁷Lu]Lu-FAPI-46

| Parameter | Method 1 (Automated) nih.gov | Method 2 (Optimized Automated) nih.gov | Method 3 (Manual) |

| Precursor Amount | 100 µg | 100 µg | 25 µg |

| ¹⁷⁷Lu Activity | 100 mCi | 6.7 - 8.3 GBq | 25 mCi |

| Reaction Buffer | Ascorbic Acid Buffer (pH 4.5) | Ascorbic Acid Buffer | Not specified |

| Reaction Temp. | 95°C | 90°C | Not specified |

| Reaction Time | 20 min | 30 min | 35 min (total process) |

| Yield (Radiochem.) | 86 ± 3% | >86% | Not specified |

| Radiochem. Purity | >99% | >99% | >95% |

Actinium-225 ([²²⁵Ac]Ac-FAPI-46) Radiosynthesis

The alpha-emitter Actinium-225 (²²⁵Ac) is a potent radionuclide for targeted alpha therapy due to its high linear energy transfer and short-range emissions, which can induce significant damage to cancer cells while sparing surrounding healthy tissue. The radiosynthesis of [²²⁵Ac]Ac-FAPI-46 has been developed to leverage these therapeutic properties.

The labeling procedure involves the complexation of the ²²⁵Ac cation by the DOTA chelator conjugated to the FAPI-46 molecule. In a typical synthesis, [²²⁵Ac]Ac(NO₃)₃ is dissolved in a dilute acid, such as 0.1 M hydrochloric acid (HCl). This solution is then added to a mixture containing the FAPI-46 precursor in a buffer solution, commonly 1 M sodium acetate (NaOAc), which adjusts the pH to an optimal range for complexation, typically around 5.5. To mitigate radiolysis, a radical scavenger like gentisic acid is often included in the reaction mixture. nih.gov While specific reaction times and temperatures can vary, the process is designed to achieve high radiochemical yields and purity suitable for therapeutic applications. nih.govsnmjournals.org

Table 1: Radiosynthesis Parameters for [²²⁵Ac]Ac-FAPI-46

| Parameter | Value/Condition | Source(s) |

|---|---|---|

| Radionuclide | Actinium-225 (²²⁵Ac) | nih.gov |

| Precursor | FAPI-46 | nih.gov |

| Chelator | DOTA | |

| Reaction Buffer | 1 M Sodium Acetate (NaOAc) | nih.gov |

| Actinium Source | [²²⁵Ac]Ac(NO₃)₃ in 0.1 M HCl | nih.gov |

| Final Reaction pH | ~5.5 | nih.gov |

| Radiolysis Scavenger | Gentisic Acid (10 mg/mL) | nih.gov |

Yttrium-90 ([⁹⁰Y]Y-FAPI-46) Radiosynthesis

Yttrium-90 (⁹⁰Y) is a high-energy beta-emitter with a relatively short half-life of 64.1 hours, making it a suitable candidate for radioligand therapy, particularly for vectors with shorter biological retention times like FAPI-46. nih.gov The radiosynthesis of [⁹⁰Y]Y-FAPI-46 has been successfully automated, facilitating its production for clinical use. nih.govnih.gov

An automated synthesis is typically performed on a cassette-based module, such as the Trasis Easyone synthesizer. nih.govnih.gov The process begins with the pre-loading of a cassette with the FAPI-46 precursor, ascorbic acid as a stabilizer, and a sodium acetate buffer. nih.gov The sterile [⁹⁰Y]YCl₃ solution is then transferred to the reactor, followed by the precursor and buffer mixture. The reaction is heated to facilitate the chelation of ⁹⁰Y by the DOTA moiety of FAPI-46. A common protocol involves heating the reaction mixture at 90°C for 20 minutes. nih.gov This automated procedure has been shown to produce [⁹⁰Y]Y-FAPI-46 with high radiochemical yield and purity. nih.gov

Table 2: Automated Radiosynthesis Parameters for [⁹⁰Y]Y-FAPI-46

| Parameter | Value/Condition | Source(s) |

|---|---|---|

| Radionuclide | Yttrium-90 (⁹⁰Y) | nih.govnih.gov |

| Precursor | FAPI-46 (8 µg/GBq) | nih.gov |

| Synthesis Module | Trasis Easyone | nih.govnih.gov |

| Yttrium Source | [⁹⁰Y]YCl₃ solution | nih.gov |

| Reaction Temperature | 90°C | nih.gov |

| Reaction Time | 20 minutes | nih.gov |

| Radiochemical Yield | 88 ± 7% | nih.gov |

Samarium-153 ([¹⁵³Sm]Sm-FAPI-46) Radiosynthesis

Samarium-153 (¹⁵³Sm) is another beta-emitter with a short physical half-life of 46.3 hours, which aligns well with the pharmacokinetic profile of FAPI-46. nih.gov The labeling of FAPI-46 with ¹⁵³Sm has been explored for therapeutic applications, particularly in cases where a shorter-lived radionuclide is desired. nih.govnih.gov

While detailed, step-by-step radiosynthesis protocols for [¹⁵³Sm]Sm-FAPI-46 are not as extensively published as for other variants, the general principle involves the chelation of ¹⁵³Sm by the DOTA-functionalized FAPI-46 precursor. The process would be analogous to that of other trivalent radiometals like ⁹⁰Y and ¹⁷⁷Lu. However, a significant challenge noted in the literature is the availability of ¹⁵³Sm with sufficiently high specific activity for therapeutic efficacy. nih.gov Low specific activity can result in a higher dose of the non-radioactive carrier molecule being administered, which can lead to saturation of the target receptors and potentially reduced therapeutic effect. Another reported issue is the potential for contamination with long-lived isotopes like ¹⁵⁴Eu, which requires careful quality control. nih.gov

Table 3: Considerations for [¹⁵³Sm]Sm-FAPI-46

| Aspect | Detail | Source(s) |

|---|---|---|

| Radionuclide | Samarium-153 (¹⁵³Sm) | nih.govnih.gov |

| Rationale for Use | Short physical half-life (46.3 h) matches FAPI-46's biological half-life | nih.gov |

| Key Challenge | Availability of high specific activity ¹⁵³Sm | nih.gov |

| Potential Contaminant | Europium-154 (¹⁵⁴Eu) | nih.gov |

Radiochemical Purity and Stability Assessment of Radiolabeled FAPI-46

Ensuring the radiochemical purity and stability of radiolabeled FAPI-46 is critical for its safe and effective use in both diagnostic and therapeutic settings. Quality control procedures are rigorously applied to verify that the radionuclide is securely chelated by the FAPI-46 molecule and that the final product is free from impurities.

Radiochemical purity is typically assessed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). nih.govnih.gov For [⁶⁸Ga]Ga-FAPI-46, radio-HPLC methods have been validated and are routinely used for quality control. nih.govnih.gov These methods can separate the intact radiolabeled compound from free gallium-68 and other radiochemical impurities. nih.govnih.gov A typical radio-HPLC analysis for [⁶⁸Ga]Ga-FAPI-46 might show a retention time of approximately 6.65 minutes, with a radiochemical purity consistently exceeding 99%. nih.gov

Radio-TLC is another common method used to determine the presence of unbound radionuclide and colloidal impurities. nih.gov For instance, in the analysis of [⁶⁸Ga]Ga-FAPI-46, a mobile phase of 1 M ammonium (B1175870) acetate/methanol (1:1 v/v) on an ITLC-SG stationary phase can be used to separate the radiolabeled product (Rf = 0.8-1.0) from potential gallium-68 colloids (Rf = 0.0-0.2). nih.gov

Stability studies are performed to ensure the integrity of the radiopharmaceutical over a certain period after its synthesis. For [⁶⁸Ga]Ga-FAPI-46, the product has been shown to be stable for at least 4 hours at room temperature, with radiochemical purity remaining above 95%. nih.gov For therapeutic agents with longer-lived radionuclides, such as [⁹⁰Y]Y-FAPI-46, stability has been demonstrated for up to 24 hours. nih.gov Similarly, [¹⁷⁷Lu]Lu-FAPI-46 has shown high stability in human serum for at least 24 hours, with no significant degradation or release of the radionuclide observed. nih.gov

Table 4: Quality Control and Stability of Radiolabeled FAPI-46

| Radiopharmaceutical | Analytical Method | Typical Radiochemical Purity | Stability | Source(s) |

|---|---|---|---|---|

| [⁶⁸Ga]Ga-FAPI-46 | Radio-HPLC, Radio-TLC | >99% | ≥ 4 hours | nih.govnih.gov |

| [⁹⁰Y]Y-FAPI-46 | Not specified, but automated synthesis ensures high purity | >99% | 24 hours | nih.gov |

Specific Activity and Molar Activity Determination for Radiolabeled FAPI-46

Specific activity and molar activity are crucial parameters for radiopharmaceuticals, as they relate the amount of radioactivity to the total mass or molar amount of the compound, respectively. High specific or molar activity is often desirable, particularly for receptor-targeted agents like FAPI-46, to avoid saturation of the target sites with non-radioactive ("cold") compound, which could reduce the efficacy of the radiopharmaceutical.

For [⁶⁸Ga]Ga-FAPI-46, an automated synthesis on a Trasis AiO platform has been reported to yield a product with a high apparent molar activity of 271.1 ± 105.6 MBq/nmol. nih.govmdpi.com It has also been noted that the molar activity of [⁶⁸Ga]Ga-FAPI-46 can be dependent on the age and condition of the ⁶⁸Ge/⁶⁸Ga generator used for its production, with values ranging from 131 to 432.9 MBq/nmol. mdpi.com Another study reported a molar activity of 26.23 GBq/µmol for [⁶⁸Ga]Ga-FAPI-46 produced with an optimized automated method. nih.gov

In the context of therapeutic applications, achieving high specific activity is paramount. For [¹⁵³Sm]Sm-FAPI-46, a significant challenge has been the limited availability of ¹⁵³Sm with a specific activity high enough for effective therapy. nih.gov This limitation can compromise the therapeutic dose delivered to the tumor. While specific activity values for [²²⁵Ac]Ac-FAPI-46 and [⁹⁰Y]Y-FAPI-46 are not always explicitly reported in the literature in standardized units, the successful clinical application of [⁹⁰Y]Y-FAPI-46 suggests that it can be produced with a sufficiently high specific activity for therapeutic purposes. nih.gov

Table 5: Reported Molar and Specific Activity for FAPI-46 Variants

| Radiopharmaceutical | Parameter | Reported Value(s) | Source(s) |

|---|---|---|---|

| [⁶⁸Ga]Ga-FAPI-46 | Apparent Molar Activity | 271.1 ± 105.6 MBq/nmol | nih.govmdpi.com |

| [⁶⁸Ga]Ga-FAPI-46 | Molar Activity | 26.23 GBq/µmol | nih.gov |

Preclinical Pharmacological Evaluation of Fapi 46 and Its Derivatives

In Vitro Pharmacological Characterization

The in vitro assessment of NOTA-FAPI-46 provides foundational knowledge of its interaction with its target protein and its general physicochemical properties. As this compound is an analogue of FAPI-46, much of the characterization is based on the properties of the parent FAPI-46 molecule. isotope-cmr.commedkoo.com

FAP Binding Affinity (IC₅₀) and Receptor Occupancy Studies

The binding affinity of a FAP inhibitor to its target is a crucial determinant of its efficacy. Competitive cell-binding assays are commonly used to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to displace 50% of a radiolabeled ligand from the FAP receptor.

While specific IC₅₀ values for this compound are not extensively reported, data for the closely related FAPI-46 and its derivatives provide significant insight. In a dose-dependent manner, FAPI-46 has been shown to inhibit the binding of radiolabeled FAPI compounds to FAP-positive cells. nih.gov The IC₅₀ value for FAPI-46 has been determined to be comparable to other FAPI derivatives, indicating a high affinity for the FAP receptor. For instance, one study reported the IC₅₀ for FAPI-46 to be 11.38 nM. snmjournals.org Another study indicated that FAPI-46 had a slightly lower affinity for FAP binding than FAPI-04. semanticscholar.org Despite this, FAPI-46 demonstrated increased tumor uptake. semanticscholar.org

Receptor occupancy has been confirmed through blocking experiments. The co-injection of an excess of unlabeled FAPI-46 has been shown to successfully block the tumor uptake of its radiolabeled counterparts, demonstrating that the uptake is FAP-mediated. nih.gov

Table 1: Comparative IC₅₀ Values of FAPI Derivatives

| Compound | IC₅₀ (nM) | Cell Line |

|---|---|---|

| FAPI-46 | 11.38 | HT-1080-FAP |

| DOTA-2P(FAPI)₂ | 17.04 | HT-1080-FAP |

| DOTA-4P(FAPI)₄ | 15.56 | HT-1080-FAP |

| NOTA-2P(FAPI)₂ | 25.18 | HT-1080-FAP |

| NOTA-4P(FAPI)₄ | 16.27 | HT-1080-FAP |

This table presents IC₅₀ values from a single study for comparative purposes. snmjournals.org

FAP Selectivity against Dipeptidyl Peptidase IV (DPPIV) and Prolyl Endopeptidase (PREP)

A critical aspect of a FAP inhibitor's pharmacological profile is its selectivity for FAP over other structurally and functionally related proteases, such as Dipeptidyl Peptidase IV (DPPIV) and Prolyl Endopeptidase (PREP). nih.gov High selectivity is essential to minimize off-target effects and potential toxicities.

The quinoline-based structure of FAPI-04, from which FAPI-46 is derived, exhibits high selectivity for FAP over dipeptidyl peptidase and prolyl oligopeptidase. frontiersin.org While specific quantitative selectivity data for this compound against DPPIV and PREP are not detailed in the reviewed literature, the general class of FAP inhibitors based on the UAMC1110 scaffold, to which FAPI-46 belongs, is designed for high FAP specificity. semanticscholar.org The challenge in developing FAP inhibitors has been to achieve selectivity over both DPPs and PREP simultaneously. nih.gov The structural modifications leading to FAPI-46 were aimed at improving tumor retention and pharmacokinetics, building upon the selective core of its predecessors. semanticscholar.org

Cellular Uptake and Efflux Kinetics in FAP-Expressing Cell Lines

The kinetics of cellular uptake and efflux are vital for determining the potential of a radiopharmaceutical for both imaging and therapy. A high initial uptake and prolonged retention within the tumor are desirable characteristics.

Studies have demonstrated that FAPI-46 robustly binds to human FAP in FAP-expressing HT-1080 cells. medchemexpress.com In vitro studies have shown that while FAPI-04 experiences fast clearance from cells, FAPI-46 exhibits very slow clearance. mdpi.com Specifically, after a 4-hour incubation period, a significantly higher percentage of the initial activity of FAPI-46 remains within FAP-expressing cells compared to FAPI-04. mdpi.com

In a comparative study, the cellular uptake of ⁶⁸Ga-DOTA-4P(FAPI)₄ was significantly higher than that of ⁶⁸Ga-FAPI-46 at 120 minutes (57.98% vs. 22.93%). nih.gov Furthermore, in vitro data has shown that [¹¹¹In]In-FAPI-46 is rapidly and almost fully internalized in FAP-expressing cell lines. nih.gov The uptake varies between different cell lines, with HT1080-huFAP and HEK293-huFAP cells showing significantly higher uptake than PS-1 and U-87 MG cells. nih.gov

Table 2: Cellular Efflux of FAPI Derivatives

| Compound | Remaining Activity after 4h (%) | Cell Line |

|---|---|---|

| FAPI-04 | ~25% | FAP-expressing cells |

| FAPI-21 | 74% | FAP-expressing cells |

| FAPI-46 | 65% | FAP-expressing cells |

Data derived from a study comparing efflux kinetics of FAPI derivatives. mdpi.com

Assessment of Lipophilicity (Log P) and Plasma Protein Binding

Lipophilicity, often expressed as the logarithm of the partition coefficient (Log P), and plasma protein binding are key physicochemical properties that influence a drug's absorption, distribution, metabolism, and excretion (ADME).

The computed XLogP3 value for Fapi-46-nota is -4. nih.gov The lipophilicity of FAPI derivatives has been shown to influence their biodistribution. For example, the increased liver uptake of FAPI-55 was attributed to its higher lipophilicity. nih.gov In contrast, FAPI-46 displayed the highest tumor-to-blood, tumor-to-muscle, and tumor-to-liver ratios among a series of tested compounds, suggesting a favorable lipophilicity profile. nih.gov

In Vivo Pharmacokinetic and Biodistribution Studies in Animal Models

In vivo studies in animal models are crucial for understanding how a compound behaves in a complex biological system, providing insights into its distribution, targeting efficacy, and clearance.

Biodistribution Profiles in FAP-Positive and FAP-Negative Xenograft Models

Biodistribution studies in xenograft mouse models are used to assess the uptake of a radiotracer in tumors versus normal organs. These studies have consistently demonstrated the favorable in vivo characteristics of FAPI-46.

When radiolabeled, FAPI-46 has shown higher tumor uptake rates and longer tumor accumulation compared to earlier FAPI derivatives. medchemexpress.com In a comparative study, ⁶⁸Ga-FAPI-46 demonstrated higher tumor accumulation at 1 and 4 hours post-injection compared to FAPI-04. nih.gov Specifically, at 1 hour post-injection in a patient-derived hepatocellular carcinoma xenograft model, ⁶⁸Ga-FAPI-46 accumulated mainly in the tumor (4.60 ± 1.12 %ID/g) and kidney (4.42 ± 0.97 %ID/g). nih.gov At 4 hours, while the concentration in most organs decreased, tumor uptake remained steady at 3.81 ± 0.18 %ID/g. nih.gov

Furthermore, FAPI-46 has shown improved tumor-to-organ ratios, particularly for the liver, kidney, and brain, leading to enhanced image contrast in PET imaging. medchemexpress.com The specificity of tumor uptake has been confirmed in vivo through blocking studies, where the co-injection of unlabeled FAPI-46 completely blocked the accumulation of the radiolabeled tracer in the tumor. nih.gov In U87MG tumor xenografts, the tumor uptake of ¹⁷⁷Lu-FAPI-46 was significantly lower than that of a FAPI tetramer at 24 hours post-injection (3.4 ± 0.7 %ID/g). nih.gov In a pancreatic cancer model, ¹⁷⁷Lu-FAPI-46 showed rapid clearance from most normal organs and tumors, but a relatively high accumulation was observed at 3 hours post-injection in the PANC-1 tumor model. mednexus.org

A prospective translational study in human patients confirmed a strong correlation between ⁶⁸Ga-FAPI-46 PET biodistribution and FAP expression in various cancers, with cancer tissues showing significantly higher tracer uptake than normal tissues. snmjournals.orgnih.govescholarship.org

Table 3: Biodistribution of ⁶⁸Ga-FAPI-46 in HCC-PDX-1 Xenograft Model (%ID/g)

| Organ | 1 hour post-injection | 4 hours post-injection |

|---|---|---|

| Tumor | 4.60 ± 1.12 | 3.81 ± 0.18 |

| Blood | 1.83 ± 0.25 | 0.30 ± 0.05 |

| Heart | 1.01 ± 0.18 | 0.20 ± 0.04 |

| Liver | 1.95 ± 0.29 | 0.49 ± 0.08 |

| Spleen | 0.88 ± 0.15 | 0.21 ± 0.04 |

| Kidney | 4.42 ± 0.97 | 1.03 ± 0.17 |

| Muscle | 0.52 ± 0.09 | 0.11 ± 0.02 |

Data represents the percentage of injected dose per gram of tissue (%ID/g) in a hepatocellular carcinoma patient-derived xenograft model. nih.gov

Organ-Specific Uptake and Clearance Kinetics

Biodistribution studies in animal models are fundamental to understanding the pharmacokinetics of a radiotracer, revealing how it distributes throughout the body and how quickly it is cleared from non-target organs.

Detailed evaluations in mice bearing patient-derived xenografts (PDX) of hepatocellular carcinoma investigated the organ distribution of ⁶⁸Ga-labeled FAPI-46. nih.gov One hour after injection, the tracer showed its highest accumulation in the tumor and kidneys. nih.gov Over time, the tracer demonstrated rapid clearance from most healthy tissues. By four hours post-injection, the concentration of ⁶⁸Ga-FAPI-46 in the blood, heart, liver, lung, and spleen had decreased significantly, indicating efficient clearance from non-target organs while uptake in the tumor remained relatively stable. nih.gov

Similarly, a novel variant, [⁶⁸Ga]Ga-AAZTA-FAPI-46, was shown to have comparable organ distribution kinetics to the DOTA-conjugated version in 4T1-tumor bearing mice, characterized by rapid tracer accumulation in the tumor followed by a decrease, and efficient clearance. nih.gov Another variant, Al¹⁸F-NOTA-FAPI, also underwent preclinical evaluation in U87MG tumor-bearing mice, which confirmed its favorable biodistribution and clearance properties. nih.govsci-hub.se

Table 1: Biodistribution of ⁶⁸Ga-FAPI-46 in HCC-PDX-1 Tumor-Bearing Mice Data is presented as mean percentage of injected dose per gram of tissue (%ID/g) ± standard deviation.

| Organ | Uptake at 1-hour post-injection (%ID/g) | Uptake at 4-hours post-injection (%ID/g) |

|---|---|---|

| Blood | - | Decreased Sharply |

| Heart | - | Decreased Sharply |

| Liver | - | Decreased Sharply |

| Lung | - | Decreased Sharply |

| Spleen | - | Decreased Sharply |

| Kidney | 4.42 ± 0.97 | - |

| Tumor | 4.60 ± 1.12 | 3.81 ± 0.18 |

Source: Adapted from data presented in the Journal of Nuclear Medicine. nih.gov

Tumor Uptake and Retention Dynamics in Animal Xenografts

A critical aspect of a radiopharmaceutical's efficacy is its ability to accumulate and be retained in tumor tissue, which allows for clear imaging and effective delivery of a therapeutic payload. The FAPI-46 tracer has been evaluated in various animal xenograft models, demonstrating its potential for targeting FAP-positive tumors.

In a study using hepatocellular carcinoma patient-derived xenografts (HCC-PDX-1), ⁶⁸Ga-FAPI-46 showed significant tumor accumulation of 4.60 ± 1.12 %ID/g at 1 hour post-injection. nih.gov Importantly, the tumor retention was steady, with uptake measured at 3.81 ± 0.18 %ID/g after 4 hours. nih.gov

When labeled with the therapeutic radionuclide Lutetium-177, ¹⁷⁷Lu-FAPI-46 demonstrated varying uptake and retention depending on the tumor model. In HEK-FAP xenografts, tumor uptake was 3.8 %ID/g at 24 hours, which decreased to 1.6 %ID/g by 72 hours. researchgate.net In a different model using HT-1080-FAP tumor cells, the uptake of ¹⁷⁷Lu-FAPI-46 was 3.4 ± 0.7 %ID/g at 24 hours post-injection. nih.gov These findings suggest that while FAPI-46 effectively targets tumors, its retention time might be relatively short for certain therapeutic applications, a factor that has spurred the development of next-generation derivatives. nih.govnih.govsnmjournals.org

Table 2: Tumor Uptake of FAPI-46 Tracers in Various Animal Xenograft Models Data is presented as percentage of injected dose per gram of tissue (%ID/g).

| Tracer | Xenograft Model | Time Point | Tumor Uptake (%ID/g) |

|---|---|---|---|

| ⁶⁸Ga-FAPI-46 | HCC-PDX-1 | 1 hour | 4.60 ± 1.12 |

| ⁶⁸Ga-FAPI-46 | HCC-PDX-1 | 4 hours | 3.81 ± 0.18 |

| ⁶⁸Ga-FAPI-46 | HEK-FAP | 1 hour | 10.1 |

| ¹⁷⁷Lu-FAPI-46 | HT-1080-FAP | 24 hours | 3.4 ± 0.7 |

| ¹⁷⁷Lu-FAPI-46 | HEK-FAP | 24 hours | 3.8 |

| ¹⁷⁷Lu-FAPI-46 | HEK-FAP | 72 hours | 1.6 |

Source: Compiled from data presented in multiple preclinical studies. nih.govresearchgate.netnih.gov

Comparative Pharmacokinetics with Other FAPI Tracers in Preclinical Models

To improve upon the characteristics of FAPI-46, particularly tumor retention for therapeutic purposes, various strategies like multimerization have been explored. Comparative preclinical studies have evaluated FAPI-46 against these newer derivatives and other FAP inhibitors.

One approach involved creating a dimer of FAPI-46, named ⁶⁸Ga-DOTA-2P(FAPI)₂. In a head-to-head comparison in HCC-PDX models, this dimer exhibited significantly enhanced tumor uptake and retention. nih.govsnmjournals.org At one hour post-injection, the dimer's tumor uptake was approximately twofold higher than that of the FAPI-46 monomer (8.97 ± 0.32 vs. 4.60 ± 1.12 %ID/g). nih.gov This superiority was maintained at 4 hours, and the dimer also showed a better tumor-to-kidney ratio. nih.gov Following this principle, a FAPI tetramer, ¹⁷⁷Lu-DOTA-4P(FAPI)₄, was also developed and showed even higher tumor uptake (21.4 ± 1.7 %ID/g at 24h) compared to both the dimer (17.1 ± 3.9 %ID/g) and the monomeric ¹⁷⁷Lu-FAPI-46 (3.4 ± 0.7 %ID/g) in HT-1080-FAP tumors. nih.gov

FAPI-46 has also been compared to other distinct FAP-targeting agents like FAP-2286. In a PET imaging study with HEK-FAP xenografts, ⁶⁸Ga-FAPI-46 and ⁶⁸Ga-FAP-2286 showed comparable initial tumor uptake at 1 hour (10.1 vs 10.6 %ID/g, respectively). researchgate.net However, when labeled with ¹⁷⁷Lu for therapy, FAP-2286 demonstrated substantially longer tumor retention. At 24 and 72 hours post-injection, tumor uptake of ¹⁷⁷Lu-FAP-2286 was significantly higher than that of ¹⁷⁷Lu-FAPI-46, leading to greater tumor growth inhibition in preclinical models. researchgate.net

Compared to its predecessor, FAPI-04, FAPI-46 was specifically developed to have an improved tumor-to-background ratio. thno.orgnih.gov Furthermore, replacing the standard DOTA chelator with AAZTA on the FAPI-46 molecule resulted in a tracer with comparable biodistribution and tumor uptake, but with the advantage of allowing for radiolabeling at room temperature. nih.gov

Table 3: Comparative Tumor Uptake of FAPI-46 and Other FAPI Tracers in Preclinical Models Data is presented as percentage of injected dose per gram of tissue (%ID/g).

| Tracer 1 | Tracer 2 | Xenograft Model | Time Point | Tumor Uptake (%ID/g) - Tracer 1 | Tumor Uptake (%ID/g) - Tracer 2 |

|---|---|---|---|---|---|

| ⁶⁸Ga-FAPI-46 (Monomer) | ⁶⁸Ga-DOTA-2P(FAPI)₂ (Dimer) | HCC-PDX | 1 hour | 4.60 ± 1.12 | 8.97 ± 0.32 |

| ⁶⁸Ga-FAPI-46 (Monomer) | ⁶⁸Ga-DOTA-2P(FAPI)₂ (Dimer) | HCC-PDX | 4 hours | 3.81 ± 0.18 | 7.61 ± 0.64 |

| ¹⁷⁷Lu-FAPI-46 (Monomer) | ¹⁷⁷Lu-DOTA-4P(FAPI)₄ (Tetramer) | HT-1080-FAP | 24 hours | 3.4 ± 0.7 | 21.4 ± 1.7 |

| ⁶⁸Ga-FAPI-46 | ⁶⁸Ga-FAP-2286 | HEK-FAP | 1 hour | 10.1 | 10.6 |

| ¹⁷⁷Lu-FAPI-46 | ¹⁷⁷Lu-FAP-2286 | HEK-FAP | 24 hours | 3.8 | 15.8 |

| ¹⁷⁷Lu-FAPI-46 | ¹⁷⁷Lu-FAP-2286 | HEK-FAP | 72 hours | 1.6 | 16.4 |

Source: Compiled from data presented in multiple preclinical studies. nih.govresearchgate.netnih.gov

Structure Activity Relationship Sar and Design Optimization of Fapi 46

Role of Chelator Moieties (DOTA, NOTA, DATA5m, Squaric Acid-based) on Radiolabeling and In Vivo Performance

The choice of chelator conjugated to the FAPI-46 scaffold is crucial for the stable incorporation of radionuclides and significantly influences the radiolabeling process and the in vivo behavior of the resulting radiopharmaceutical.

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a widely used and versatile chelator for FAPI-46, capable of forming stable complexes with a range of diagnostic and therapeutic radionuclides, including Gallium-68 (B1239309) (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Actinium-225 (²²⁵Ac). nih.govnih.gov However, radiolabeling with DOTA typically requires heating to high temperatures (around 95-100 °C), which can be a limitation for temperature-sensitive molecules. nih.govnih.gov

NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) is another macrocyclic chelator used with FAPI derivatives. nih.gov Comparative studies with other ligands have shown that for Copper-64 (⁶⁴Cu) labeling, NOTA can offer superior stability and pharmacokinetic properties compared to DOTA, leading to lower liver uptake and a better tumor-to-background ratio. mdpi.com

DATA5m is a bifunctional version of the hybrid chelator DATA that offers a significant advantage for ⁶⁸Ga labeling. It allows for quantitative radiolabeling at room temperature, which simplifies the process and is ideal for heat-sensitive compounds. nih.gov A study comparing a DATA⁵m-conjugated FAP inhibitor with a DOTA-conjugated version showed that the DATA⁵m conjugate achieved quantitative yields at room temperature, whereas the DOTA version required heating to 95°C. nih.govnih.gov

Squaric acid (SA)-based linkers/chelators have also been explored. These systems, such as DOTA.SA.FAPi and DATA⁵m.SA.FAPi, utilize a squaramide linker unit. nih.govnih.gov This approach can simplify synthesis by avoiding the need for protecting groups and has demonstrated excellent FAP affinity and stability. nih.govnih.gov First-in-vivo studies with [⁶⁸Ga]Ga-DOTA.SA.FAPi showed high tumor accumulation and low background signal. nih.gov

AAZTA (1,4-bis(carboxymethyl)-6-[bis(carboxymethyl)]amino-6-methylperhydro-1,4-diazepine) has been investigated as an alternative to DOTA for FAPI-46. A key benefit of AAZTA is its ability to be radiolabeled with ⁶⁸Ga quickly and at room temperature. researchgate.net Preclinical evaluation of [⁶⁸Ga]Ga-AAZTA-FAPI-46 showed that the substitution of DOTA with AAZTA did not negatively impact the biodistribution, clearance, or FAP-mediated tumor uptake, while offering a more convenient radiolabeling protocol. researchgate.net

Table 1: Comparison of Chelators Used with FAPI-46 and Related FAP Inhibitors

| Chelator | Typical Radionuclides | Key Radiolabeling Conditions | Advantages | Reference |

|---|---|---|---|---|

| DOTA | ⁶⁸Ga, ¹⁷⁷Lu, ²²⁵Ac, ⁹⁰Y | Requires heating (95-100 °C) for ⁶⁸Ga | Versatile for theranostics, well-established | nih.govnih.govnih.gov |

| NOTA | ⁶⁸Ga, ⁶⁴Cu, ¹⁸F | Milder conditions than DOTA for some radiometals | Can provide superior pharmacokinetics for ⁶⁴Cu | nih.govmdpi.com |

| DATA5m | ⁶⁸Ga | Room temperature | Fast, convenient labeling; suitable for heat-sensitive molecules | nih.govnih.gov |

| AAZTA | ⁶⁸Ga | Room temperature | Fast, convenient labeling without compromising in vivo performance | researchgate.net |

| Squaric Acid-based | ⁶⁸Ga | Dependent on attached chelator (e.g., DOTA or DATA5m) | Simplified synthesis, excellent affinity and stability | nih.govnih.gov |

Multimerization Strategies for Enhanced FAP Targeting

A significant strategy to improve the pharmacokinetic profile of FAPI-46, particularly its tumor retention time, is multimerization. This approach is based on the principle that constructing dimeric or tetrameric forms of the FAP inhibitor can increase avidity for the target, leading to higher accumulation and longer residence time in the tumor microenvironment, which is especially crucial for radioligand therapy. snmjournals.orgnih.gov

Dimeric FAPI Constructs (e.g., DOTA-2P(FAPI)₂) Derived from FAPI-46

Several studies have focused on creating dimeric FAPI constructs based on the FAPI-46 monomer. A prominent example is DOTA-2P(FAPI)₂, which consists of two FAPI-46 targeting moieties linked to a single DOTA chelator. nih.govsnmjournals.org Preclinical and initial clinical evaluations have consistently shown that this dimeric structure leads to significantly improved tumor targeting compared to the monomeric [⁶⁸Ga]Ga-FAPI-46. nih.govnih.gov In patient-derived xenograft (PDX) models, the tumor uptake of [⁶⁸Ga]Ga-DOTA-2P(FAPI)₂ was approximately twice that of [⁶⁸Ga]Ga-FAPI-46. nih.govsnmjournals.org This superiority was also observed in cancer patients, where the dimer showed higher intratumoral uptake across all measured lesions. nih.gov The enhanced retention makes dimerized constructs like DOTA-2P(FAPI)₂ promising agents for both diagnostic imaging and targeted radionuclide therapy. nih.govsnmjournals.org

Tetrameric FAPI Constructs (e.g., DOTA-4P(FAPI)₄) Derived from FAPI-46

Building on the success of dimerization, researchers have developed tetrameric FAPI constructs, such as DOTA-4P(FAPI)₄. snmjournals.orgnih.gov This molecule incorporates four FAPI-46 motifs, typically connected via PEG spacers to a central chelator. nih.gov The design aims to further leverage the polyvalency effect to maximize tumor uptake and retention. snmjournals.org Preclinical studies have shown that radiolabeled FAPI tetramers exhibit even higher tumor uptake and longer retention compared to both the FAPI-46 monomer and the dimer in certain tumor models. snmjournals.orgnih.gov

Preclinical Evaluation of Multimeric FAPI-46 Variants

Preclinical studies provide quantitative evidence for the benefits of multimerization. Competitive cell-binding assays have shown that dimerization and tetramerization have a minimal effect on the fundamental FAP-binding affinity, with IC50 values remaining in the low nanomolar range and comparable to the FAPI-46 monomer. snmjournals.org However, in vivo biodistribution studies reveal significant improvements in performance.

For example, in an HT-1080-FAP tumor model, the uptake of ¹⁷⁷Lu-labeled FAPIs at 24 hours post-injection was 3.4 ± 0.7 %ID/g for the monomer (¹⁷⁷Lu-FAPI-46), 17.1 ± 3.9 %ID/g for the dimer (¹⁷⁷Lu-DOTA-2P(FAPI)₂), and 21.4 ± 1.7 %ID/g for the tetramer (¹⁷⁷Lu-DOTA-4P(FAPI)₄). nih.gov This enhanced and prolonged tumor accumulation translated into superior anti-tumor efficacy in radioligand therapy studies, where the tetramer demonstrated significantly better tumor suppression than both the dimer and monomer. snmjournals.orgnih.gov

Table 2: Preclinical Comparison of Monomeric, Dimeric, and Tetrameric FAPI-46 Derivatives

| Compound | Description | Tumor Uptake (%ID/g) in HT-1080-FAP Model (24h p.i.) | Tumor Uptake (%ID/g) in HCC-PDX Model (4h p.i.) | Key Finding | Reference |

|---|---|---|---|---|---|

| ¹⁷⁷Lu-FAPI-46 | Monomer | 3.4 ± 0.7 | 5.69 ± 0.98 | Baseline performance, relatively rapid clearance | nih.govsnmjournals.org |

| ¹⁷⁷Lu-DOTA-2P(FAPI)₂ | Dimer | 17.1 ± 3.9 | 8.28 ± 2.43 | Significantly increased tumor uptake and retention over monomer | nih.govsnmjournals.org |

| ¹⁷⁷Lu-DOTA-4P(FAPI)₄ | Tetramer | 21.4 ± 1.7 | Not Reported | Highest tumor uptake and retention; superior therapeutic efficacy | nih.gov |

Heterobivalent and Hybrid Approaches Incorporating FAPI-46 Scaffold

To further refine targeting and overcome challenges like tumor heterogeneity, researchers are exploring heterobivalent and hybrid molecules that incorporate the FAPI-46 scaffold. Heterobivalent radiotracers are designed to bind to two different targets simultaneously, which can potentially increase tumor specificity and uptake. researchgate.net One such strategy involves creating bispecific heterodimers that target both FAP and Prostate-Specific Membrane Antigen (PSMA). researchgate.net Preclinical evaluation of ¹⁸F-labeled PSMA/FAP heterodimers showed they exhibited better tumor uptake in mouse models compared to their monospecific FAP and PSMA counterparts. researchgate.net This approach could improve diagnostic accuracy for tumors that express both markers.

Hybrid strategies involve modifying the FAPI-46 scaffold with other functional moieties to alter its pharmacokinetic properties. A notable example is the addition of an albumin-binding motif. This strategy leverages the long circulation half-life of albumin to extend the retention of the radiotracer in the bloodstream, thereby increasing the probability of its accumulation in the tumor through the enhanced permeability and retention (EPR) effect. nih.gov This approach has been shown to significantly improve tumor uptake and retention for FAP inhibitors, making them more suitable for therapeutic applications. larvol.com

Dual-Targeting Ligands (e.g., FAP/SSTR2, FAP/Integrin αvβ₃)

A primary strategy to enhance the efficacy of FAPI-46 is the creation of heterobivalent or dual-targeting ligands. This approach involves conjugating the FAP-binding motif with a second ligand that recognizes another distinct target on tumor cells or within the tumor microenvironment. researchgate.netirispublishers.com This design can potentially increase the number of effective receptors for the radiotracer, leading to synergistic targeting and improved tumor visualization. nih.govresearchgate.net

FAP/SSTR2 Dual-Targeting

The co-expression of FAP on cancer-associated fibroblasts and Somatostatin Receptor 2 (SSTR2) on tumor cells in many malignancies, such as neuroendocrine tumors and nasopharyngeal carcinoma (NPC), provides a strong rationale for a dual-targeting strategy. nih.govnih.gov By combining a FAP inhibitor with an SSTR2-targeting peptide, these novel compounds aim for broader applicability and enhanced signal. nih.gov

One such molecule, FAPI-LM3 , was developed as a heterobivalent molecule for this purpose. nih.gov In competitive binding assays, FAPI-LM3 demonstrated affinity for both FAP and SSTR2. However, a comparative analysis showed that its binding affinity was lower than that of its individual monomeric counterparts, FAPI-46 for FAP and DOTA-LM3 for SSTR2. nih.gov

Binding Affinities (IC₅₀) of FAP/SSTR2-Targeting Ligands

| Compound | Target | IC₅₀ (nM) | Source |

|---|---|---|---|

| FAPI-LM3 | FAP | 11.72 | nih.gov |

| FAPI-46 | FAP | 4.39 | nih.gov |

| FAPI-LM3 | SSTR2 | 13.21 | nih.gov |

| DOTA-LM3 | SSTR2 | 1.30 | nih.gov |

Another developed heterodimer, [⁶⁸Ga]Ga-TATE-46 , also targets both FAP and SSTR2. nih.gov Studies have successfully demonstrated that this dual-target tracer can effectively bind to tumors expressing both proteins. nih.gov

FAP/Integrin αvβ₃ Dual-Targeting

Integrin αvβ₃ is another compelling target for dual-ligand design, as it is highly expressed on activated endothelial cells and various tumor cells, playing a key role in angiogenesis and metastasis. nih.gov The tripeptide Arg-Gly-Asp (RGD) is a well-known motif with high affinity for integrin αvβ₃. nih.gov

Researchers have synthesized heterodimeric molecules, often referred to as FAPI-RGD , which combine a FAP inhibitor with a cyclic RGD peptide. nih.govepo.org The goal is to synergistically target FAP on cancer-associated fibroblasts and integrin αvβ₃ on tumor and neovascular endothelial cells. researchgate.net Preclinical and initial clinical evaluations have shown that this dual-receptor targeting is advantageous. nih.govepo.org A patent has also been filed for an FAPI-RGD compound structure, noting its high affinity for both targets. epo.org

In cell-based competitive binding assays, the FAPI-RGD heterodimer demonstrated affinities for both FAP and integrin αvβ₃, although these were slightly lower than their corresponding monomers. epo.org

Binding Affinities (IC₅₀) of FAP/Integrin αvβ₃-Targeting Ligands

| Compound | Target Cell Line | Target Protein | IC₅₀ (nM) | Source |

|---|---|---|---|---|

| ⁶⁸Ga-FAPI-RGD | HT1080-FAP | FAP | 11.17 | epo.org |

| ⁶⁸Ga-FAPI-02 | HT1080-FAP | FAP | 4.14 | epo.org |

| ⁶⁸Ga-FAPI-RGD | U87MG | Integrin αvβ₃ | 18.93 | epo.org |

| ⁶⁸Ga-c(RGDfK) | U87MG | Integrin αvβ₃ | 11.49 | epo.org |

Preclinical Assessment of Heterobivalent FAPI-46 Derivatives

The preclinical evaluation of these optimized FAPI-46 derivatives is crucial to determine if the design modifications translate into improved performance. Studies typically involve in vitro cell assays and in vivo biodistribution and imaging experiments in animal models. nih.govnih.govnih.gov

Assessment of FAP/SSTR2 Derivatives

Preclinical studies of the dual-targeting FAP/SSTR2 tracer [⁶⁸Ga]Ga-TATE-46 demonstrated significantly improved tumor uptake compared to single-target tracers. nih.gov In a mouse model with tumors positive for both SSTR2 and FAP (NCI-H727), [⁶⁸Ga]Ga-TATE-46 showed markedly higher accumulation in the tumor than either [⁶⁸Ga]Ga-DOTA-TATE (SSTR2-targeting) or [⁶⁸Ga]Ga-FAPI-46 (FAP-targeting) alone. nih.gov

Tumor Uptake of FAP/SSTR2 Dual-Targeting vs. Single-Target Tracers

| Compound | Tumor Model | Tumor Uptake (%ID/g) | Source |

|---|---|---|---|

| [⁶⁸Ga]Ga-TATE-46 | NCI-H727 (SSTR2+/FAP+) | Significantly higher than monomers | nih.gov |

| [⁶⁸Ga]Ga-DOTA-TATE | NCI-H727 (SSTR2+/FAP+) | Lower than dual-target tracer | nih.gov |

| [⁶⁸Ga]Ga-FAPI-46 | NCI-H727 (SSTR2+/FAP+) | Lower than dual-target tracer | nih.gov |

Similarly, the heterobivalent molecule ⁶⁸Ga-FAPI-LM3 showed rapid and high accumulation in tumors positive for both FAP and SSTR2. nih.gov Its tumor uptake was substantially higher than that observed for ⁶⁸Ga-FAPI-46 in the same tumor model at 0.5 hours post-injection. nih.gov

Comparative Tumor Uptake of ⁶⁸Ga-FAPI-LM3 vs. ⁶⁸Ga-FAPI-46

| Compound | Time Post-Injection | Tumor Uptake (%ID/g) | Source |

|---|---|---|---|

| ⁶⁸Ga-FAPI-LM3 | 0.5 h | 14.03 ± 0.47 | nih.gov |

| ⁶⁸Ga-FAPI-46 | 0.5 h | 5.43 ± 0.91 | nih.gov |

Assessment of FAP/Integrin αvβ₃ Derivatives

Preclinical evaluation of the FAPI-RGD heterodimer also yielded promising results. In mouse xenografts, the tumor uptake and retention of ⁶⁸Ga-FAPI-RGD were found to be significantly greater than those of ⁶⁸Ga-FAPI-46. nih.gov Subsequent clinical investigations in cancer patients confirmed these findings, showing that ⁶⁸Ga-FAPI-RGD PET/CT resulted in higher radiotracer uptake and superior tumor-to-background ratios compared to ⁶⁸Ga-FAPI-46 PET/CT. nih.gov The design targeting two distinct receptors was shown to improve the number of effective targets and enhance tumor uptake. epo.org

Assessment of Other Optimized Derivatives

Beyond heterobivalent molecules, another optimization strategy involves creating homodimers of the FAPI ligand. The rationale is that ligands with multiple targeting groups may improve tumor-specific uptake and retention. nih.govresearchgate.net A dimeric FAPI ligand, L2 , was developed and chelated with Technetium-99m. nih.gov Preclinical assessment of the resulting complexes, such as [⁹⁹mTc]Tc-L2-TPPTS and [⁹⁹mTc]Tc-L2-PDA , showed significant tumor uptake with high specificity for FAP in mouse models. nih.gov

Tumor Uptake of Dimeric FAPI-46 Derivatives (1 h p.i.)

| Compound | Tumor Model | Tumor Uptake (%ID/g) | Source |

|---|---|---|---|

| [⁹⁹mTc]Tc-L2-TPPTS | U87MG | 22.01 ± 1.38 | nih.gov |

| [⁹⁹mTc]Tc-L2-PDA | U87MG | 26.58 ± 2.17 | nih.gov |

Mechanisms of Action and Biological Interactions of Fapi 46

Molecular Recognition and Binding to the FAP Active Site

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activities. medchemexpress.comnih.gov The specificity of FAPI-46 lies in its ability to recognize and bind to the enzymatic active site of FAP. This interaction is robust, as demonstrated in studies using FAP-expressing cells. medchemexpress.com The molecular structure of FAPI-46 allows it to fit into the FAP active site, where it engages in several types of chemical interactions, including hydrophobic interactions, π-π stacking, and the formation of hydrogen bonds, effectively blocking the enzyme's function. acs.org

The binding affinity of FAPI-46 for human FAP is exceptionally high. Research comparing various FAP inhibitors has quantified this interaction, often expressed as the half-maximal inhibitory concentration (IC50). The lower the IC50 value, the greater the binding affinity of the inhibitor. FAPI-46 demonstrates a potent inhibitory activity, which has been a benchmark for the development of subsequent derivatives aimed at further improving properties like tumor retention. nih.gov

Table 1: Comparative FAP Inhibitory Activity This table presents the half-maximal inhibitory concentration (IC50) for FAPI-46 and some of its derivatives, indicating their binding affinity to human Fibroblast Activation Protein (FAP). Data is sourced from in vitro inhibition assays.

| Compound | IC50 (pM) |

| FAPI-46 | 247.0 ± 17.0 |

| FAPI-46-F1 | 265.6 ± 35.9 |

| FAPI-46-Ibu | 39.4 ± 16.1 |

| FAP-2286 | 247.6 ± 71.1 |

| Data sourced from reference nih.gov |

Role of FAPI-46 in Modulating FAP Enzymatic Activity

The primary function of FAP is to cleave peptides, specifically after a proline residue, which contributes to the remodeling of the extracellular matrix. medchemexpress.comyoutube.com This enzymatic activity is implicated in processes that support tumor growth, such as angiogenesis. nih.gov By binding to the active site, FAPI-46 acts as a potent inhibitor, effectively modulating this enzymatic activity. nih.gov

The inhibition of FAP's proteolytic functions by FAPI-46 is the cornerstone of its utility. While earlier attempts to target FAP enzymatic activity with antibodies did not yield significant clinical benefits, small molecule inhibitors like FAPI-46 have shown considerable promise. nih.gov This suggests that the specific mode of inhibition and the pharmacokinetic properties of small molecules like FAPI-46 are more effective in modulating the pathological consequences of FAP activity. When labeled with therapeutic radionuclides such as Lutetium-177 or Actinium-225, FAPI-46 can deliver targeted radiation to FAP-expressing cells, leading to a tumor-suppressive effect. researchgate.net

Interactions with Cancer-Associated Fibroblasts (CAFs) in the Tumor Microenvironment

One of the most significant aspects of FAPI-46 is its interaction with cancer-associated fibroblasts (CAFs). CAFs are a critical component of the tumor microenvironment (TME) and are known to express high levels of FAP on their surface. nih.govnih.govnih.gov These cells are present in the stroma of more than 90% of epithelial carcinomas, including pancreatic, breast, colon, and lung cancers. medchemexpress.comnih.gov

CAFs play a pivotal role in promoting tumor proliferation, invasion, and angiogenesis. nih.govthno.org FAPI-46 selectively targets these FAP-positive CAFs. nih.gov This specific binding allows for high-contrast imaging of tumors when FAPI-46 is labeled with a positron-emitting radionuclide like Gallium-68 (B1239309). nih.govthno.org The interaction is not with the cancer cells themselves but with the supportive stromal cells, making it a pan-tumoral targeting agent. nih.gov Studies have shown that FAPI-46 demonstrates improved tumor-to-organ ratios compared to earlier FAPI derivatives, resulting in enhanced image contrast. nih.gov The specific accumulation of radiolabeled FAPI-46 in FAP-expressing tumors has been verified through competition experiments where the uptake is blocked by the unlabeled compound. nih.gov

Table 2: FAP Expression in Various Cancers Targeted by FAPI-46 This table summarizes cancer types known to have high expression of FAP in their associated fibroblasts, making them suitable targets for FAPI-46-based diagnostics and therapy.

| Cancer Type | Level of FAP Expression |

| Bile Duct | Strong |

| Bladder | Strong |

| Breast | Average to Strong |

| Colon | Strong |

| Esophagus | Strong |

| Lung | Strong |

| Ovary | Strong |

| Pancreas | Strong |

| Sarcoma | High |

| Stomach | Strong |

| Data sourced from references medchemexpress.comnih.govnih.govnih.govthno.org |

Implications of FAPI-46 Target Engagement in Non-Oncologic Fibrotic Processes

The role of FAP is not limited to cancer; it is also expressed by activated fibroblasts during tissue remodeling associated with various non-malignant conditions. nih.gov Consequently, FAPI-46 also targets FAP in a range of non-oncologic fibrotic and inflammatory diseases. nih.govmdpi.com This has opened up new avenues for diagnosing and monitoring these conditions.

Significant uptake of radiolabeled FAPI-46 has been observed in diseases characterized by fibrosis and chronic inflammation. nih.gov A prime example is idiopathic pulmonary fibrosis (IPF), a condition involving progressive lung scarring. news-medical.net Studies have demonstrated that [68Ga]Ga-FAPI-46 PET can noninvasively detect and monitor disease activity in pulmonary fibrosis. news-medical.netnih.govspringermedizin.de Other conditions where FAPI-46 uptake has been reported include arthritis, chronic inflammation, IgG4-related disease, and Crohn's disease. nih.govnih.govmdpi.com This broad applicability suggests that FAPI-46 target engagement can serve as a biomarker for active fibrotic processes, potentially guiding treatment and reducing the need for invasive biopsies. news-medical.net

Table 3: Reported FAPI-46 Uptake in Non-Oncologic Conditions This table lists various non-cancerous diseases where FAPI-46 has shown significant uptake, indicating the presence of FAP-expressing activated fibroblasts.

| Condition | Reported Tracer Uptake (SUVmax) |

| Interstitial Lung Diseases | Average: 4.3 ± 1.6 |

| Infectious Pneumonia | Median: 2.2 (Range: 1.5–3.7) |

| Tuberculosis | Median: 3.4 (Range: 2.5–7.5) |

| Crohn's Disease | 14.1 (in a case of colonic stenosis) |

| IgG4-Related Disease | 5.1 (in a case report) |

| Data sourced from reference nih.gov |

Preclinical Translational Research and Future Directions for Fapi 46

Development of FAPI-46 for Preclinical Theranostic Applications

The theranostic paradigm, which combines diagnostics and therapy, is central to the development of FAPI-46. By labeling FAPI-46 with either a diagnostic radionuclide (like Gallium-68) or a therapeutic radionuclide (like Lutetium-177 or Actinium-225), it can be used to first visualize and then treat FAP-expressing tissues.

The therapeutic potential of FAPI-46, when labeled with therapeutic radioisotopes, has been evaluated in various animal xenograft models. These studies are crucial for establishing proof-of-concept before clinical translation.

In a pancreatic cancer model using PANC-1 xenografts, both [¹⁷⁷Lu]FAPI-46 and [²²⁵Ac]FAPI-46 demonstrated therapeutic effects. nih.govresearchgate.net Notably, [¹⁷⁷Lu]FAPI-46 induced a therapeutic response that was milder but more prolonged compared to the alpha-emitter-labeled counterpart. nih.govresearchgate.net Studies in mice with PANC-1 xenografts showed that increasing doses of [¹⁷⁷Lu]FAPI-46 could retard tumor growth. mednexus.org

Comparisons with other FAP inhibitors have also been conducted. In a HEK-FAP xenograft mouse model, the therapeutic efficacy of [¹⁷⁷Lu]FAPI-46 was compared to [¹⁷⁷Lu]FAP-2286. researchgate.net While both agents initially suppressed tumor growth compared to the vehicle control, the effect of [¹⁷⁷Lu]FAP-2286 was more sustained. researchgate.net On day 23 post-dosing, tumors in the [¹⁷⁷Lu]FAPI-46 group had resumed growth, whereas tumors in the [¹⁷⁷Lu]FAP-2286 group remained suppressed. researchgate.net

Further studies in HT-1080-FAP and U87MG tumor-bearing mice evaluated the efficacy of [¹⁷⁷Lu]FAPI-46 against its dimer and tetramer derivatives. In the U87MG model, the [¹⁷⁷Lu]FAPI-46 therapy group showed rapid tumor growth, with half the mice being euthanized by day 14 due to excessive tumor volume, a result similar to the control group. nih.gov In contrast, the dimer and tetramer versions showed significantly better tumor control. nih.govsnmjournals.org

Interactive Table: Therapeutic Efficacy of Radiolabeled FAPI-46 in Animal Models

| Radiolabeled Agent | Animal Model | Key Findings | Reference(s) |

| [¹⁷⁷Lu]FAPI-46 | PANC-1 (Pancreatic Cancer) Xenograft | Retarded tumor growth; effects were mild but more prolonged compared to [²²⁵Ac]FAPI-46. | nih.govmednexus.orgmdpi.com |

| [²²⁵Ac]FAPI-46 | PANC-1 (Pancreatic Cancer) Xenograft | Showed therapeutic effects, but they were less sustained than those of [¹⁷⁷Lu]FAPI-46. | nih.govresearchgate.net |

| [¹⁷⁷Lu]FAPI-46 | HEK-FAP Xenograft | Suppressed tumor growth initially, but the effect was less durable compared to [¹⁷⁷Lu]FAP-2286. | researchgate.netresearchgate.net |

| [¹⁷⁷Lu]FAPI-46 | U87MG (Glioblastoma) Xenograft | Demonstrated fast tumor growth, similar to the control group, indicating limited efficacy as a monotherapy in this model. | nih.gov |

| [¹⁷⁷Lu]FAPI-46 | HT-1080-FAP Xenograft | No significant tumor inhibition was observed compared to the dimer and tetramer derivatives. | snmjournals.org |

Recognizing the limitations of monotherapy, researchers have explored combining FAPI-targeted radioligand therapy with other treatments. A preclinical study investigated the synergy of [¹⁷⁷Lu]FAPI-46 with the tyrosine kinase inhibitor (TKI) Pazopanib in a sarcoma patient-derived xenograft (PDX) mouse model. nih.gov